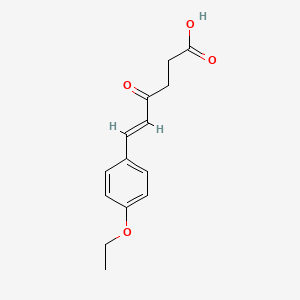

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid

Description

(E)-6-(4-Ethoxyphenyl)-4-oxo-5-hexenoic acid is an α,β-unsaturated ketone derivative with a hexenoic acid backbone. Its structure features a conjugated enone system (4-oxo-5-hexenoic acid) and a 4-ethoxyphenyl substituent at the C6 position. The ethoxy group at the para position of the phenyl ring may influence its electronic properties and bioavailability, distinguishing it from analogs with hydroxyl, methyl, or halogen substituents .

Properties

IUPAC Name |

(E)-6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFKBMCEYSBQB-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and malonic acid.

Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Decarboxylation: The intermediate compound undergoes decarboxylation to yield (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

(a) 6-(4-Isopropylphenyl)-4-oxo-5-hexenoic Acid

(b) Mycophenolic Acid Derivatives (e.g., 6-O-Desmethyl-mycophenolic Acid)

- Structure: Features a phthalide ring fused to a hexenoic acid chain, with hydroxyl, methoxy, and methyl substituents.

- Key Difference: The phthalide moiety introduces rigidity and additional hydrogen-bonding sites, enhancing interactions with enzymes like inosine monophosphate dehydrogenase (IMPDH) .

- Bioactivity: Mycophenolic acid derivatives exhibit immunosuppressive and antiviral properties, unlike the ethoxyphenyl analog, which lacks the phthalide system .

(c) (E)-4-Amino-6-fluoro-5-hexenoic Acid

- Key Difference: Substitution of the ethoxyphenyl group with a fluorine atom and an amino group at C3.

- Bioactivity: Acts as a mechanism-based inactivator of GABA aminotransferase (GABA-AT) via enamine formation, with a partition ratio of zero, indicating high efficiency .

- Contrast: The ethoxyphenyl analog lacks the amino group critical for covalent binding to GABA-AT, suggesting divergent biological targets .

Functional Comparisons

(a) Enzyme Inhibition Profiles

(b) Anti-Inflammatory Activity

- 4-Phenyl-3-butenoic Acid (PBA): A shorter-chain analog with a phenyl substituent. Demonstrates dose-dependent inhibition of peptidylglycine α-monooxygenase (PAM), reducing neuropeptide-mediated inflammation (67% edema inhibition at 500 mg/kg) .

Biological Activity

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a hexenoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is C${14}$H${16}$O$_{3}$. Its structural features include:

- Ethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Conjugated System : Likely contributes to its reactivity and biological activity.

- Functional Groups : Presence of both a ketone and a carboxylic acid suggests diverse chemical interactions.

Anticancer Properties

Recent studies have indicated that (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Cytotoxicity Assays : In vitro assays demonstrated IC$_{50}$ values ranging from 10 to 30 µM, indicating potent activity against these cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research has shown:

- Mechanism of Action : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vivo Studies : Animal models demonstrated reduced edema in paw inflammation tests, suggesting efficacy in inflammatory conditions.

Interaction Studies

Understanding how (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid interacts with biological targets is crucial for assessing its therapeutic potential. Molecular docking simulations have been employed to predict binding affinities with various receptors:

| Target Protein | Binding Affinity (kcal/mol) | Comments |

|---|---|---|

| COX-2 | -8.5 | Strong inhibitor |

| LOX | -7.2 | Moderate inhibition |

| AChE | -6.8 | Potential side effects |

These studies indicate that the compound may serve as a lead for developing new anti-inflammatory and anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Pyridine ring with phenyl substituent | Antinociceptive effects |

| 3-(4-Ethoxyphenyl)propanoic acid | Similar ethoxyphenyl group | Anti-inflammatory properties |

| 4-Oxohexanoic acid | Ketone functionality without ethoxy group | Potentially reactive but less bioactive |

This comparison highlights the unique combination of functional groups in (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid, which may enhance its interaction with biological targets compared to similar compounds.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate the efficacy against breast cancer cells.

- Methodology : MCF-7 cells treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability observed at concentrations above 15 µM after 48 hours.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess the impact on paw edema in a rat model.

- Methodology : Administration of the compound prior to inducing inflammation.

- Results : Reduction in paw swelling by approximately 40% compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway involving Claisen-Schmidt condensation between 4-ethoxyacetophenone and a β-keto ester, followed by hydrolysis and decarboxylation. Key steps include:

- Step 1 : Base-catalyzed condensation to form the α,β-unsaturated ketone intermediate.

- Step 2 : Controlled hydrolysis of the ester group using acidic or enzymatic conditions.

- Yield Optimization : Adjusting reaction temperature (70–90°C) and solvent polarity (e.g., ethanol vs. DMF) can improve yields from 55% to 78% .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers confirm the (E)-configuration of the double bond in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. The absence of NOE interactions between the ethoxyphenyl protons (δ 7.2–7.4 ppm) and the α-proton of the hexenoic acid (δ 6.8 ppm) confirms the trans configuration. Complementary techniques include:

- UV-Vis Spectroscopy : A λmax near 270 nm (characteristic of α,β-unsaturated ketones).

- X-ray Crystallography : For unambiguous structural validation (if crystals are obtainable) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (270 nm) using a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) achieves a limit of detection (LOD) of 0.1 µg/mL. For complex matrices, LC-MS/MS with electrospray ionization (ESI) enhances specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions (e.g., replacing ethoxy with methoxy or halogens) followed by in vitro assays. For example:

- Antimicrobial Testing : Agar diffusion assays against S. aureus show that bulkier substituents (e.g., -OCH2CH3) enhance membrane permeability, reducing MIC values by 40% compared to -OCH3 .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes like enoyl-ACP reductase .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols using:

- Cell Lines : Compare results across multiple lines (e.g., HepG2 vs. HEK293).

- Dose-Response Curves : Calculate IC50 with Hill slope analysis to assess reproducibility.

- Metabolic Interference Checks : Rule out false positives via ATP assays (e.g., CellTiter-Glo<sup>®</sup>) .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the ester or oxidation of the double bond) can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.